alpha-[3-(4,5-Dihydro-4,4-dimethyl-2-oxazolyl)-2-methylphenyl]-1H-imidazole-5-methanol
Overview
Description
This compound is a novel, nonsedating H1-antihistamine developed for symptomatic treatment of allergic rhinitis and chronic idiopathic urticaria . It is an intermediate used in the preparation of 3-Carboxy Detomidine and hydroxymethylphenylethylimidazolethione derivatives for use in treatment of chronic pain.
Scientific Research Applications
Tautomerism and Metal Complexation
Research has explored the tautomerism and metal complexation of compounds related to alpha-[3-(4,5-dihydro-4,4-dimethyl-2-oxazolyl)-2-methylphenyl]-1H-imidazole-5-methanol. Studies have focused on the solid-state, solution, and gas phase structures of these compounds, revealing insights into their isomeric forms and suggesting potential as ligands in coordination chemistry and metal-mediated catalysis (Jones et al., 2013).
Synthesis and Structure Elucidation
The synthesis and structure elucidation of imidazole derivatives have been a focus of research. This includes investigations into the creation and characterization of compounds, offering insights into their chemical properties and potential applications (Vahedi et al., 2010).
Gas Chromatographic Methods
There has been research into the synthesis of dimethyl derivatives of imidazolinone herbicides and their use in efficient gas chromatographic methods. This research has implications for trace level analysis of herbicides in various matrices (Anisuzzaman et al., 2000).
Photochromism Studies
Studies have been conducted on the photochromism of dimers of certain imidazole derivatives. This research could have implications for the development of materials with unique light-responsive properties (Bai et al., 2010).
Nucleophilicity in Chemical Reactions
The ambivalent nucleophilicity of certain imidazole derivatives in reactions with various reagents has been a subject of study. This research can contribute to understanding the chemical behavior and reactivity of these compounds (Mlostoń et al., 2008).
Synthesis of Antioxidant and Antimicrobial Agents
Research has been conducted on the synthesis of imidazole derivatives with potential antioxidant and antimicrobial activities. This is significant for pharmaceutical and medical applications (Bassyouni et al., 2012).
Properties
IUPAC Name |
[3-(4,4-dimethyl-5H-1,3-oxazol-2-yl)-2-methylphenyl]-(1H-imidazol-5-yl)methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O2/c1-10-11(14(20)13-7-17-9-18-13)5-4-6-12(10)15-19-16(2,3)8-21-15/h4-7,9,14,20H,8H2,1-3H3,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HAVBWYZASJBFHB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1C(C2=CN=CN2)O)C3=NC(CO3)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.